Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate
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Overview
Description
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate: is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . It is a cyclopentenone derivative, characterized by a five-membered ring with a ketone and an ester functional group. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Cyclopent-2-enone Route:
Reactants: Cyclopent-2-enone, methyl iodide, and a base such as sodium hydride.
Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Diels-Alder Reaction:
Reactants: 2-methoxy-1,3-butadiene and methyl acrylate.
Conditions: The reaction is conducted under reflux conditions in an inert atmosphere.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: Reactions are typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the compound can lead to the formation of carboxylic acids and diketones.
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Reduction:
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Reactions are performed in aprotic solvents such as tetrahydrofuran (THF).
Products: Reduction can yield alcohols or diols depending on the reaction conditions.
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Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: Reactions are conducted under anhydrous conditions to prevent hydrolysis.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is used as an intermediate in the synthesis of various natural products and pharmaceuticals.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting inflammatory and metabolic diseases.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Contains a six-membered ring instead of a five-membered ring.
Uniqueness:
Properties
IUPAC Name |
methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(9)4-7(5)8(10)11-2/h3,7H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQHFPQMQZIGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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